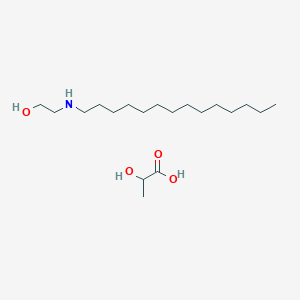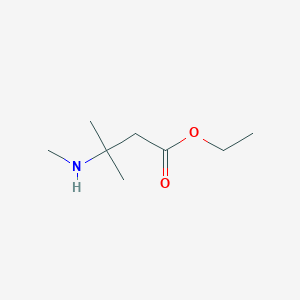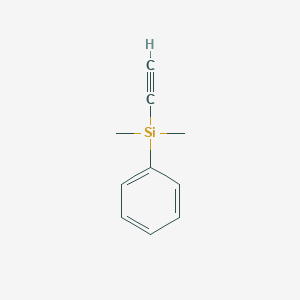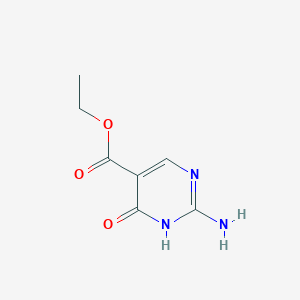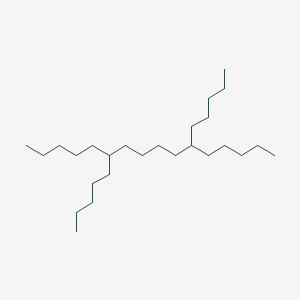![molecular formula C10H17NSi B096625 2-[2-(Trimethylsilyl)ethyl]pyridine CAS No. 17890-16-3](/img/structure/B96625.png)
2-[2-(Trimethylsilyl)ethyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Trimethylsilyl)ethyl]pyridine is a chemical compound that is commonly used in scientific research. It is a derivative of pyridine and is known for its unique properties and potential applications in various fields of research.
Applications De Recherche Scientifique
2-[2-(Trimethylsilyl)ethyl]pyridine has been extensively used in scientific research due to its unique properties. It is commonly used as a ligand in metal-catalyzed reactions and has been found to be effective in various transformations such as cross-coupling reactions, C-H activation, and asymmetric synthesis. It has also been used in the synthesis of various natural products and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[2-(Trimethylsilyl)ethyl]pyridine is not well understood. However, it is believed to act as a nucleophile and form a complex with metal ions. This complex then reacts with the substrate to form the desired product.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-[2-(Trimethylsilyl)ethyl]pyridine. However, it has been found to be non-toxic and non-carcinogenic. It is also not known to have any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-[2-(Trimethylsilyl)ethyl]pyridine in lab experiments has several advantages. It is a stable compound and can be easily synthesized in large quantities. It is also relatively inexpensive and has a wide range of applications in various fields of research. However, it also has certain limitations such as its limited solubility in water and some organic solvents.
Orientations Futures
The potential applications of 2-[2-(Trimethylsilyl)ethyl]pyridine in various fields of research are vast. Some of the future directions for research include the development of new synthetic methodologies using this compound, the synthesis of new natural products and pharmaceuticals, and the exploration of its potential applications in the field of catalysis.
Conclusion:
In conclusion, 2-[2-(Trimethylsilyl)ethyl]pyridine is a unique chemical compound that has found extensive use in scientific research. Its potential applications in various fields of research make it an important compound for future research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-[2-(Trimethylsilyl)ethyl]pyridine have been discussed in this paper.
Méthodes De Synthèse
The synthesis of 2-[2-(Trimethylsilyl)ethyl]pyridine involves the reaction of 2-bromoethyltrimethylsilane with pyridine in the presence of a base such as potassium carbonate. The reaction is carried out at elevated temperatures and the product is obtained through purification using column chromatography.
Propriétés
Numéro CAS |
17890-16-3 |
|---|---|
Nom du produit |
2-[2-(Trimethylsilyl)ethyl]pyridine |
Formule moléculaire |
C10H17NSi |
Poids moléculaire |
179.33 g/mol |
Nom IUPAC |
trimethyl(2-pyridin-2-ylethyl)silane |
InChI |
InChI=1S/C10H17NSi/c1-12(2,3)9-7-10-6-4-5-8-11-10/h4-6,8H,7,9H2,1-3H3 |
Clé InChI |
PXGMETPBTCHFNO-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCC1=CC=CC=N1 |
SMILES canonique |
C[Si](C)(C)CCC1=CC=CC=N1 |
Synonymes |
2-[2-(Trimethylsilyl)ethyl]pyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




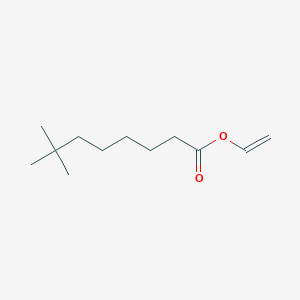
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1)](/img/structure/B96550.png)
![N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine](/img/structure/B96551.png)
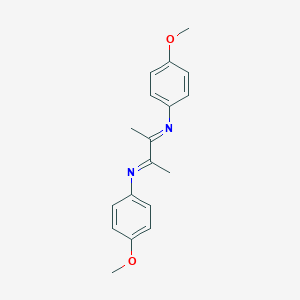
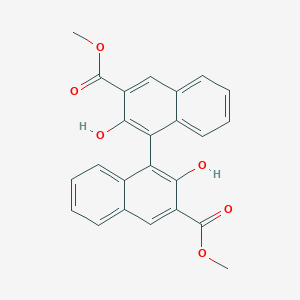
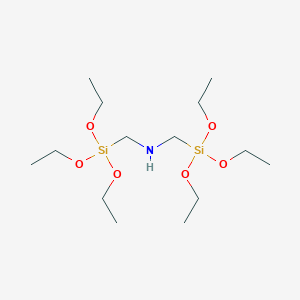
![4-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B96557.png)
